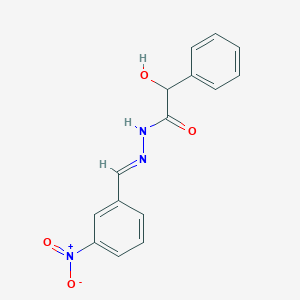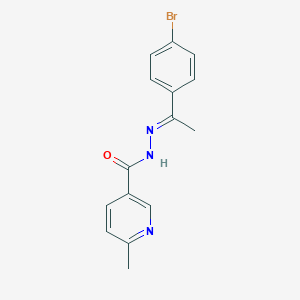
1-(3-Bromophenyl)-3-(2-methoxy-4-nitrophenyl)triazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromophenyl)-3-(2-methoxy-4-nitrophenyl)triazene, also known as Br-MNP, is a chemical compound that belongs to the class of triazenes. It is widely used in scientific research for its unique properties, including its ability to undergo photochemical reactions and its potential use as a prodrug for cancer treatment. In
Mechanism of Action
The exact mechanism of action of 1-(3-Bromophenyl)-3-(2-methoxy-4-nitrophenyl)triazene is not fully understood. However, it is believed to undergo photochemical reactions upon exposure to light, resulting in the release of cytotoxic agents. The released agents can then selectively target cancer cells and induce cell death.
Biochemical and Physiological Effects:
1-(3-Bromophenyl)-3-(2-methoxy-4-nitrophenyl)triazene has been shown to have minimal toxicity in vitro and in vivo. It has also been shown to have low cytotoxicity towards normal cells, making it a potential candidate for cancer treatment. Additionally, it has been shown to have good stability and solubility in both aqueous and organic solvents.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-(3-Bromophenyl)-3-(2-methoxy-4-nitrophenyl)triazene is its ability to undergo photochemical reactions, which can be used to generate reactive intermediates for further chemical reactions. It also has good stability and solubility in both aqueous and organic solvents, making it easy to handle in the lab.
However, there are also some limitations associated with 1-(3-Bromophenyl)-3-(2-methoxy-4-nitrophenyl)triazene. One of the major limitations is its potential toxicity towards normal cells. Additionally, its use as a prodrug for cancer treatment is still in the early stages of development and further research is needed to fully understand its potential.
Future Directions
There are several future directions for 1-(3-Bromophenyl)-3-(2-methoxy-4-nitrophenyl)triazene research. One potential direction is to further explore its use as a prodrug for cancer treatment. This could involve developing new methods for selectively targeting cancer cells and minimizing damage to healthy cells.
Another potential direction is to explore its use in other fields, such as materials science and photochemistry. 1-(3-Bromophenyl)-3-(2-methoxy-4-nitrophenyl)triazene's unique properties make it a promising candidate for a wide range of applications.
Conclusion:
In conclusion, 1-(3-Bromophenyl)-3-(2-methoxy-4-nitrophenyl)triazene is a chemical compound that has been extensively used in scientific research for its unique properties. It has potential applications in fields such as photochemistry and cancer research. While there are still limitations associated with its use, further research could lead to new discoveries and applications.
Synthesis Methods
1-(3-Bromophenyl)-3-(2-methoxy-4-nitrophenyl)triazene can be synthesized using a variety of methods, including the reaction of 3-bromophenylhydrazine with 2-methoxy-4-nitrobenzaldehyde in the presence of a base. Another method involves the reaction of 3-bromophenylhydrazine with 2-methoxy-4-nitrophenyl isocyanate. Both methods result in the formation of 1-(3-Bromophenyl)-3-(2-methoxy-4-nitrophenyl)triazene with high yields.
Scientific Research Applications
1-(3-Bromophenyl)-3-(2-methoxy-4-nitrophenyl)triazene has been extensively used in scientific research due to its unique properties. One of the major applications of 1-(3-Bromophenyl)-3-(2-methoxy-4-nitrophenyl)triazene is in the field of photochemistry. It has been shown to undergo photochemical reactions upon exposure to UV light, which can be used to generate reactive intermediates for further chemical reactions.
Another important application of 1-(3-Bromophenyl)-3-(2-methoxy-4-nitrophenyl)triazene is in the field of cancer research. It has been proposed as a potential prodrug for cancer treatment due to its ability to release cytotoxic agents upon exposure to light. This property can be exploited to selectively target cancer cells and minimize damage to healthy cells.
properties
Product Name |
1-(3-Bromophenyl)-3-(2-methoxy-4-nitrophenyl)triazene |
|---|---|
Molecular Formula |
C13H11BrN4O3 |
Molecular Weight |
351.16 g/mol |
IUPAC Name |
3-bromo-N-[(2-methoxy-4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C13H11BrN4O3/c1-21-13-8-11(18(19)20)5-6-12(13)16-17-15-10-4-2-3-9(14)7-10/h2-8H,1H3,(H,15,16) |
InChI Key |
IQIADEOMPUWFPX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N=NNC2=CC(=CC=C2)Br |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N=NNC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Methylphenyl)-2-[(2-methylphenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274153.png)
![diethyl 5-amino-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B274154.png)
![1,5-dimethyl-4-[(2E)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]-2-phenylpyrazol-3-one](/img/structure/B274155.png)

![3-(4-Bromophenyl)-2-[(3-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274159.png)
![3-(4-Bromophenyl)-2-[(2-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274160.png)



![N-[(E)-(4-chlorophenyl)methylideneamino]-2-hydroxy-2-phenylacetamide](/img/structure/B274166.png)


![N'-[1-(4-bromophenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B274175.png)
